REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]2[c:11]([cH:12][cH:13]1)[CH:10]([NH:14][C:15](=[O:16])[NH:17][c:18]1[c:19]3[cH:20][n:21][n:22]([C:27](=[O:28])[O:29][CH2:30][P:31]([OH:32])([OH:33])=[O:34])[c:23]3[cH:24][cH:25][cH:26]1)[CH2:9][CH2:8]2.[CH3:35][CH2:36][N:37]([CH2:38][CH3:39])[CH2:40][CH3:41].[CH3:42][OH:43]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]2[c:11]([cH:12][cH:13]1)[CH:10]([NH:14][C:15](=[O:16])[NH:17][c:18]1[c:19]3[cH:20][n:21][n:22]([C:27](=[O:28])[O:29][CH2:30][P:31](=[O:32])([OH:33])[OH:34])[c:23]3[cH:24][cH:25][cH:26]1)[CH2:9][CH2:8]2.[CH3:35][CH2:36][N:37]([CH2:38][CH3:39])[CH2:40][CH3:41]
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Name
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CC(C)(C)c1ccc2c(c1)CCC2NC(=O)Nc1cccc2c1cnn2C(=O)OCP(=O)(O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc2c(c1)CCC2NC(=O)Nc1cccc2c1cnn2C(=O)OCP(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccc2c(c1)CCC2NC(=O)Nc1cccc2c1cnn2C(=O)OCP(=O)(O)O
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Name
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Type
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product
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Smiles
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CCN(CC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |